Ethyl 1-{[(phenylcarbonyl)amino]methyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE: Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key components in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE typically involves the reaction of piperidine derivatives with ethyl esters and phenylformamides under controlled conditions. Common reagents used in the synthesis include ethyl chloroformate, phenyl isocyanate, and piperidine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to pain perception, inflammation, and cellular signaling.
Comparison with Similar Compounds
- Methyl 1-[(phenylformamido)methyl]piperidine-4-carboxylate
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Comparison: ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific structural features, such as the phenylformamido group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
ethyl 1-(benzamidomethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)14-8-10-18(11-9-14)12-17-15(19)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,19) |
InChI Key |
GJSMBINKLBEEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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